![molecular formula C8H10F2N2 B2957243 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine CAS No. 1211515-06-8](/img/structure/B2957243.png)
2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine
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Overview
Description
2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine is a chemical compound with the CAS Number: 1211515-06-8 . It has a molecular weight of 172.18 . The IUPAC name for this compound is 2-[5-(difluoromethyl)-2-pyridinyl]ethanamine . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine is 1S/C8H10F2N2/c9-8(10)6-1-2-7(3-4-11)12-5-6/h1-2,5,8H,3-4,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally or found in a comprehensive chemical database.Scientific Research Applications
Anti-Fibrosis Activity
This compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have shown promising anti-fibrosis activity . These derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Fungicidal Activity
Pyrimidinamine derivatives, which can be synthesized using this compound, have shown excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L .
3. Design of Privileged Structures in Medicinal Chemistry A pyrimidine moiety exhibiting a wide range of pharmacological activities has been employed in the design of privileged structures in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .
Synthesis of Novel Heterocyclic Compounds
To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed .
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P260), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
Similar compounds such as 2-pyridylethylamine are known to be histamine agonists, selective for the h1 subtype .
Mode of Action
For instance, 2-Pyridylethylamine, a histamine agonist, binds to the H1 receptor, triggering a series of intracellular events .
Biochemical Pathways
Related compounds have been shown to inhibit enzymes such as collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.
Pharmacokinetics
Its molecular weight (17218) and physical form (liquid) suggest that it may have favorable absorption and distribution characteristics .
Result of Action
Related compounds have been shown to suppress the production of collagen in vitro , suggesting potential applications in conditions characterized by excessive collagen deposition.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of many compounds .
properties
IUPAC Name |
2-[5-(difluoromethyl)pyridin-2-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c9-8(10)6-1-2-7(3-4-11)12-5-6/h1-2,5,8H,3-4,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIYTTXUKXNXQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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